In-Depth Technical Guide: N,N-Dimethyl-5-nitropyridin-2-amine (CAS No. 2554-75-8)
In-Depth Technical Guide: N,N-Dimethyl-5-nitropyridin-2-amine (CAS No. 2554-75-8)
For Researchers, Scientists, and Drug Development Professionals
Introduction
N,N-Dimethyl-5-nitropyridin-2-amine, with the Chemical Abstracts Service (CAS) number 2554-75-8 , is a substituted pyridine derivative that holds potential as a key intermediate in medicinal chemistry and drug discovery.[1][2] Its structure, featuring a pyridine ring functionalized with a dimethylamino group and a nitro group, makes it a versatile scaffold for the synthesis of more complex molecules with potential biological activity. This technical guide provides a comprehensive overview of the available data on N,N-Dimethyl-5-nitropyridin-2-amine, including its chemical and physical properties, synthesis, characterization, and potential applications in research and development.
Chemical and Physical Properties
A summary of the key chemical and physical properties of N,N-Dimethyl-5-nitropyridin-2-amine is presented in the table below. This data is essential for its handling, characterization, and use in experimental settings.
| Property | Value | Reference |
| CAS Number | 2554-75-8 | [1][2] |
| Molecular Formula | C₇H₉N₃O₂ | [1][3] |
| Molecular Weight | 167.17 g/mol | [1][3] |
| IUPAC Name | N,N-dimethyl-5-nitropyridin-2-amine | [1] |
| Appearance | Solid (form and color may vary) | |
| Purity | Typically available at ≥97% | [3] |
Synthesis and Purification
A plausible synthetic route could start from 2-amino-5-nitropyridine. The synthesis of this precursor is well-documented and typically involves the nitration of 2-aminopyridine using a mixture of concentrated sulfuric acid and nitric acid.[4]
Illustrative Experimental Workflow for Synthesis
The following diagram illustrates a potential logical workflow for the synthesis of N,N-Dimethyl-5-nitropyridin-2-amine, starting from 2-aminopyridine.
Caption: A potential synthetic pathway for N,N-Dimethyl-5-nitropyridin-2-amine.
Purification Protocol
Purification of the final product would likely involve standard techniques such as column chromatography. The choice of solvent system for chromatography would depend on the polarity of the compound and any impurities present. Recrystallization from a suitable solvent system could also be employed to obtain a highly pure product.
Structural Elucidation and Characterization
A comprehensive characterization of N,N-Dimethyl-5-nitropyridin-2-amine is crucial to confirm its identity and purity. The following experimental protocols are standard for the characterization of novel organic compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR Spectroscopy: The ¹H NMR spectrum of N,N-Dimethyl-5-nitropyridin-2-amine would be expected to show distinct signals for the aromatic protons on the pyridine ring and a singlet for the two methyl groups of the dimethylamino substituent. The chemical shifts and coupling patterns of the aromatic protons would be indicative of the substitution pattern on the pyridine ring. A reference ¹H NMR spectrum is available on PubChem, recorded on a Varian A-60D instrument.[1]
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¹³C NMR Spectroscopy: The ¹³C NMR spectrum would provide information on the number and types of carbon atoms in the molecule. Distinct signals would be expected for the carbons of the pyridine ring and the methyl carbons.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. A GC-MS spectrum of N,N-Dimethyl-5-nitropyridin-2-amine is available in the SpectraBase repository.[1] This data can be used to confirm the molecular ion peak and to study the fragmentation pathways, which can provide further structural information.
High-Performance Liquid Chromatography (HPLC)
HPLC is a standard technique for assessing the purity of the compound. While a specific detailed protocol was not found, a general method for the analysis of related pyridine derivatives could be adapted. A logical workflow for the characterization of novel pyridine derivatives is presented below.[5]
Caption: A logical workflow for the characterization of novel pyridine derivatives.
Potential Applications in Drug Discovery and Development
The nitropyridine scaffold is a common feature in molecules with a wide range of biological activities. While specific biological data for N,N-Dimethyl-5-nitropyridin-2-amine is limited in the public domain, its structural similarity to other biologically active nitropyridines suggests potential areas for its application in drug discovery.
Kinase Inhibitors
Many kinase inhibitors incorporate a pyridine or a related heterocyclic core. The nitro group in N,N-Dimethyl-5-nitropyridin-2-amine can act as a hydrogen bond acceptor and an electron-withdrawing group, which can be important for binding to the ATP-binding site of kinases. This compound could serve as a starting material or a fragment for the development of novel kinase inhibitors targeting various signaling pathways implicated in cancer and other diseases. The general workflow for screening and developing kinase inhibitors is depicted below.
Caption: A general workflow for the discovery of kinase inhibitors.
Anticancer Research
The pyridine ring is a privileged scaffold in the design of anticancer agents. The presence of the nitro group may also contribute to cytotoxic activity. N,N-Dimethyl-5-nitropyridin-2-amine could be explored as a precursor for the synthesis of novel compounds with potential antiproliferative effects against various cancer cell lines.
Conclusion
N,N-Dimethyl-5-nitropyridin-2-amine is a chemical compound with significant potential as a building block in medicinal chemistry. This technical guide has summarized the available information on its properties, synthesis, and characterization, and has highlighted its potential applications in the development of novel therapeutics, particularly in the areas of kinase inhibition and anticancer research. Further investigation into the synthesis and biological activity of this compound and its derivatives is warranted to fully explore its potential in drug discovery.
References
- 1. N,N-dimethyl-5-nitropyridin-2-amine | C7H9N3O2 | CID 75707 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2554-75-8|N,N-Dimethyl-5-nitropyridin-2-amine|BLD Pharm [bldpharm.com]
- 3. N,N-Dimethyl-5-nitropyridin-2-amine , 97% , 2554-75-8 - CookeChem [cookechem.com]
- 4. 2-Amino-5-nitropyridine synthesis - chemicalbook [chemicalbook.com]
- 5. benchchem.com [benchchem.com]

